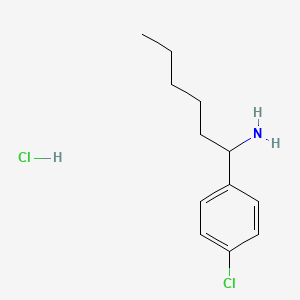

1-(4-Chlorophenyl)hexan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)hexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN.ClH/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10;/h6-9,12H,2-5,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCYELVTIJVSDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=CC=C(C=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10636177 | |

| Record name | 1-(4-Chlorophenyl)hexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10636177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5461-40-5 | |

| Record name | NSC5875 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chlorophenyl)hexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10636177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of 4-Chlorophenyl Alkyl Ketones

A widely employed strategy for synthesizing secondary amines involves the reductive amination of ketones. For 1-(4-chlorophenyl)hexan-1-amine, this would entail the reaction of 4-chlorophenyl hexan-1-one with a primary amine (e.g., ammonium acetate) in the presence of a reducing agent.

Procedure :

-

Imine Formation : 4-Chlorophenyl hexan-1-one (1.0 equiv) is reacted with hydroxylamine hydrochloride (1.2 equiv) in ethanol under reflux to form the corresponding oxime intermediate.

-

Reduction : The oxime is reduced using borane-tetrahydrofuran (BH₃-THF, 2.0 equiv) at 80°C for 16 hours, followed by acidic workup to yield the primary amine.

-

Salt Formation : The free amine is treated with hydrochloric acid in a polar solvent (e.g., methanol) to precipitate the hydrochloride salt.

Key Considerations :

-

Yield Optimization : The use of BH₃-THF provides superior selectivity over traditional methods like the Birch reduction, with reported yields of ~50–60% for analogous compounds.

-

Purification : Silica gel chromatography (ethyl acetate/hexane) is critical to isolate the amine intermediate before salt formation.

Nucleophilic Substitution of Haloalkanes

Another approach involves the alkylation of 4-chloroaniline with a hexyl halide. This method is less common due to competing side reactions but offers scalability for industrial production.

Procedure :

-

Alkylation : 4-Chloroaniline (1.0 equiv) is reacted with 1-bromohexane (1.1 equiv) in the presence of potassium iodide (KI, catalytic) and potassium hydroxide (KOH, 2.0 equiv) in water/toluene at 102°C for 3.5 hours.

-

Workup : The organic layer is separated, washed with acetone-methanol mixtures, and dried over anhydrous potassium carbonate.

-

Salt Formation : The crude amine is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Key Considerations :

-

Side Reactions : Competing over-alkylation can lead to tertiary amine byproducts. Excess KOH and controlled stoichiometry mitigate this issue.

-

Solvent Systems : Biphasic systems (toluene/water) improve reaction efficiency by facilitating the removal of hydrohalic acids.

Comparative Analysis of Synthetic Methods

Advantages and Limitations :

-

Reductive Amination : Higher yields and cleaner reaction profiles but requires specialized reagents (BH₃-THF).

-

Nucleophilic Substitution : Scalable but necessitates rigorous purification to isolate the secondary amine.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern pharmaceutical manufacturing often employs continuous flow reactors to enhance reproducibility. For 1-(4-chlorophenyl)hexan-1-amine hydrochloride, this involves:

Green Chemistry Approaches

Recent advancements emphasize solvent-free or aqueous-phase reactions:

-

Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes for imine intermediates.

-

Biocatalytic Methods : Enzymatic reduction of oximes using alcohol dehydrogenases, though this remains experimental for chlorophenyl substrates.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR : Characteristic signals include a triplet for the hexyl chain’s terminal methyl group (δ 0.8–1.0 ppm) and aromatic protons for the chlorophenyl ring (δ 7.2–7.4 ppm).

-

Mass Spectrometry : Molecular ion peak at m/z 248.19 (C₁₂H₁₉Cl₂N⁺).

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)hexan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 1-(4-Chlorophenyl)hexan-1-amine hydrochloride serves as an important intermediate in the synthesis of more complex molecules. Its ability to participate in nucleophilic aromatic substitutions allows for the introduction of various functional groups onto the phenyl ring.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Nitroso or nitro derivatives |

| Reduction | Lithium aluminum hydride, sodium borohydride | Secondary or tertiary amines |

| Substitution | Sodium methoxide, potassium tert-butoxide | Substituted phenyl derivatives |

Biology

- Biological Activity : Research indicates that compounds with similar structures may interact with biological systems, potentially affecting neurotransmitter systems. For instance, analogs of this compound have been studied for their effects on trace amine-associated receptors (TAARs), which are implicated in various neurological functions .

Medicine

- Therapeutic Potential : The compound is being investigated for its potential therapeutic properties. It may serve as a precursor for developing pharmaceuticals aimed at treating neurological disorders or other conditions linked to dopaminergic activity. For example, one study identified compounds with agonistic activity against TAAR1 that could be relevant for schizophrenia treatment .

Industry

- Specialty Chemicals Production : In industrial applications, 1-(4-Chlorophenyl)hexan-1-amine hydrochloride is utilized as an intermediate in producing specialty chemicals. Its unique structure allows it to be tailored for specific industrial processes requiring specialized chemical properties.

Case Study 1: Neuropharmacological Research

A study evaluated several analogs of 1-(4-Chlorophenyl)hexan-1-amine hydrochloride for their agonistic activity on TAAR1. The most active compound demonstrated significant effects on hyperlocomotion in dopamine transporter knockout rats, suggesting potential applications in treating disorders associated with dopaminergic dysregulation .

Case Study 2: Synthesis Optimization

Research focusing on optimizing the synthesis of related compounds highlighted the utility of continuous flow reactors for producing 1-(4-Chlorophenyl)hexan-1-amine hydrochloride. This method improves yield and consistency compared to traditional batch processes .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)hexan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The para-chlorophenyl group enhances metabolic stability compared to ortho-fluoro analogs (e.g., 1-(2-fluorophenyl)hexan-1-amine HCl), which may exhibit faster clearance due to steric hindrance .

Chain Length and Branching :

- Longer alkyl chains (e.g., C6 in the target compound) may improve blood-brain barrier penetration relative to shorter-chain derivatives like 1-(4-chlorophenyl)ethan-1-amine HCl .

- Branched chains (e.g., 1-(4-fluorophenyl)-2-methylpropan-1-amine HCl) reduce crystallinity, enhancing solubility in organic solvents .

Toxicity and Applications: Chlorphenoxamine HCl, a benzhydryl ether analog, demonstrates moderate acute toxicity (LD₅₀ 1000 mg/kg in rats), suggesting that structural modifications (e.g., ether linkages) may alter safety profiles . Cyclobutyl-containing analogs are pivotal in synthesizing appetite suppressants like Sibutramine, highlighting the therapeutic relevance of chlorophenylamine derivatives .

Biological Activity

1-(4-Chlorophenyl)hexan-1-amine hydrochloride, also known as 4-Chlorohexanamine , is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

1-(4-Chlorophenyl)hexan-1-amine hydrochloride has the following chemical structure and properties:

- IUPAC Name: 1-(4-Chlorophenyl)hexan-1-amine hydrochloride

- Chemical Formula: C12H18ClN

- CAS Number: 5461-40-5

- Molecular Weight: 229.73 g/mol

The biological activity of 1-(4-Chlorophenyl)hexan-1-amine hydrochloride is primarily linked to its interaction with various neurotransmitter systems. It is believed to act as a monoamine releasing agent , influencing the release of norepinephrine and dopamine in the central nervous system. This mechanism can lead to stimulant effects, which may be beneficial in certain therapeutic contexts but also raises concerns regarding potential abuse.

Pharmacological Effects

Research indicates that compounds similar to 1-(4-Chlorophenyl)hexan-1-amine hydrochloride exhibit a range of pharmacological effects:

- Stimulant Activity: Increased energy and alertness.

- Appetite Suppression: Potential use in weight management.

- Mood Enhancement: Possible antidepressant effects due to increased monoamine levels.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-(4-Chlorophenyl)hexan-1-amine hydrochloride:

- Stimulant Properties : A study on synthetic cathinones, which include analogs of 1-(4-Chlorophenyl)hexan-1-amine hydrochloride, demonstrated significant stimulant effects in animal models. These compounds were shown to increase locomotor activity and induce hyperactivity .

- Neurotransmitter Release : Research has highlighted that similar compounds can enhance the release of norepinephrine and dopamine in vitro, suggesting a mechanism for their stimulant effects .

- Toxicological Studies : Toxicological evaluations indicate that while some derivatives exhibit low toxicity at high doses, there are concerns regarding their safety profile when used chronically or in combination with other substances .

Table 1: Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for 1-(4-Chlorophenyl)hexan-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 4-chlorophenylacetone with hexylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions can yield the free amine. Subsequent treatment with HCl generates the hydrochloride salt . Optimization strategies include:

- Temperature Control: Maintain 0–5°C during salt formation to prevent decomposition.

- Solvent Selection: Use polar aprotic solvents (e.g., THF) to enhance intermediate stability.

- Purification: Employ recrystallization from ethanol/water mixtures to achieve >95% purity, as validated by HPLC .

Basic: What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm the presence of the 4-chlorophenyl group (δ ~7.3 ppm for aromatic protons) and hexylamine backbone (δ ~1.2–1.6 ppm for aliphatic protons) .

- Mass Spectrometry (MS): High-resolution ESI-MS verifies the molecular ion peak at m/z 229.12 (free base) and isotopic patterns consistent with chlorine .

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry, particularly if chiral centers are present .

Advanced: How can researchers design experiments to investigate the serotonin and norepinephrine reuptake inhibition potential of this compound?

Methodological Answer:

- In Vitro Assays: Use synaptosomal uptake assays with H-labeled neurotransmitters (serotonin/norepinephrine) in rat brain tissue. Compare inhibition rates (IC) against positive controls like sibutramine .

- Dose-Response Analysis: Perform nonlinear regression to calculate potency and efficacy.

- Structural Modifications: Introduce methyl or fluoro groups at the hexyl chain to explore SAR (Structure-Activity Relationships), as seen in analogs like 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride .

Advanced: What strategies are recommended for resolving contradictions in reported biological activities of structurally similar chlorophenyl-amine derivatives?

Methodological Answer:

- Meta-Analysis: Systematically review datasets from PubChem and EPA DSSTox to identify outliers or methodological discrepancies (e.g., variations in assay protocols) .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like SERT (serotonin transporter) and NET (norepinephrine transporter). Compare results with experimental IC values .

- Isomer-Specific Studies: Test positional isomers (e.g., 2-chlorophenyl vs. 4-chlorophenyl) to isolate electronic or steric effects, as demonstrated in studies on 2-(3-phenylphenyl)ethan-1-amine hydrochloride .

Basic: How should researchers handle and store 1-(4-Chlorophenyl)hexan-1-amine hydrochloride to ensure stability?

Methodological Answer:

- Storage Conditions: Store in airtight containers at –20°C under inert gas (argon) to prevent hygroscopic degradation .

- Safety Protocols: Use PPE (gloves, goggles) and fume hoods during handling, as hydrochloride salts may release HCl vapor upon heating .

Advanced: What computational tools can predict the pharmacokinetic properties of this compound, and how should these models be validated?

Methodological Answer:

- ADME Prediction: Use SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and metabolic clearance. Parameters like logP (~3.5) and topological polar surface area (TPSA) (~26 Ų) are critical inputs .

- Validation: Compare in silico predictions with in vivo rodent studies measuring plasma half-life and urinary excretion. Discrepancies >20% warrant re-evaluation of force fields or parameterization .

Basic: What chromatographic methods are suitable for analyzing impurities in synthesized batches?

Methodological Answer:

- HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min. Detect impurities like unreacted 4-chlorophenyl precursor at 254 nm .

- GC-MS: Quantify volatile byproducts (e.g., hexyl chloride) using a DB-5MS column and electron ionization .

Advanced: How can researchers elucidate the metabolic pathways of this compound in preclinical models?

Methodological Answer:

- Isotope Labeling: Synthesize C-labeled analogs and track metabolites via LC-MS/MS in rat liver microsomes. Identify phase I (oxidation) and phase II (glucuronidation) metabolites .

- Enzyme Inhibition Assays: Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint major metabolic enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.